BMD4503-2
Overview
Description
BMD4503-2 is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMD4503-2 typically involves multiple steps, starting with the preparation of the quinoxaline core. The reaction of o-phenylenediamine with 1,2-dicarbonyl compounds forms the quinoxaline ring . Subsequent steps involve the introduction of the naphthalen-1-ylamino group and the sulfamoyl group, followed by the attachment of the phenylacetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of less hazardous reagents and solvents, are often adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
BMD4503-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
BMD4503-2 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BMD4503-2 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
BMD4503-2 is unique due to its specific structural features, which confer distinct pharmacological properties
Properties
CAS No. |
301357-87-9 |
---|---|
Molecular Formula |
C26H21N5O3S |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H21N5O3S/c1-17(32)27-19-13-15-20(16-14-19)35(33,34)31-26-25(29-23-10-4-5-11-24(23)30-26)28-22-12-6-8-18-7-2-3-9-21(18)22/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31) |
InChI Key |
NCZQTIRXSCXOKR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=CC=CC=C54 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMD4503-2; BMD45032; BMD4503 2; BMD-4503-2; BMD 45032; BMD-45032 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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